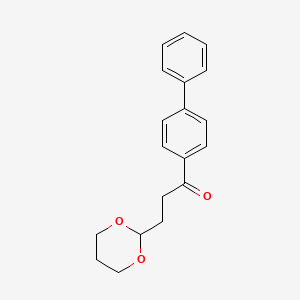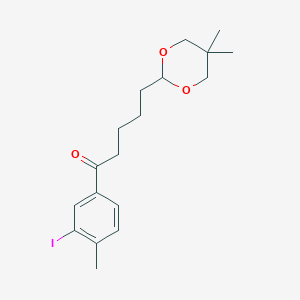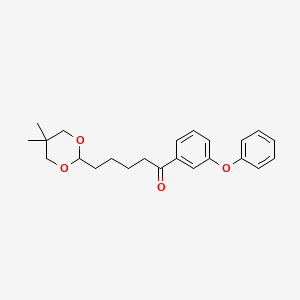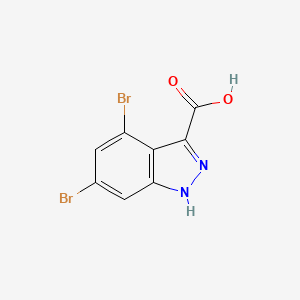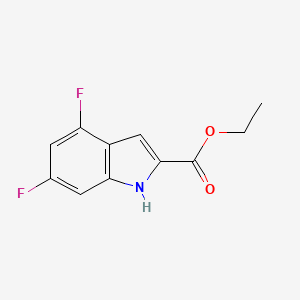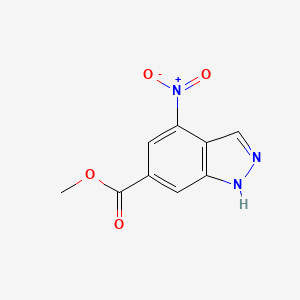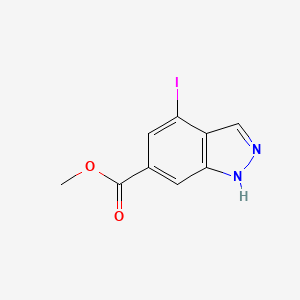
Ácido 5-(m-tolilo)nicotínico
Descripción general
Descripción
5-(m-Tolyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a nicotinic acid core with a meta-tolyl group attached to the fifth position of the pyridine ring
Aplicaciones Científicas De Investigación
5-(m-Tolyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
Mecanismo De Acción
Target of Action
5-(m-Tolyl)nicotinic acid, also known as 5-(3-METHYLPHENYL)NICOTINIC ACID, is a bioactive aromatic compound that has been found to bind with high affinity to multiple receptors . One of its primary targets is the Neuronal acetylcholine receptor alpha-4 (CHRNA4) . CHRNA4 is a successful target for various drugs and is involved in several diseases such as aneurysm/dissection, hypertensive crisis, and hypotension . It plays a crucial role in the transmission of nerve impulses across synapses .
Mode of Action
It is thought to promote the release of prostaglandin d2, which is strictly locally-acting due to its short half-life . This interaction with its targets leads to changes in cellular processes, potentially influencing various biological activities .
Biochemical Pathways
5-(m-Tolyl)nicotinic acid may affect several biochemical pathways. For instance, it may influence the degradation of tryptophan in higher plants, leading to the production of Indole-3-acetic acid . Additionally, it may be involved in the nicotine degradation pathway, which includes the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) .
Pharmacokinetics
Methyl nicotinate, for example, acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Result of Action
Related compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Análisis Bioquímico
Biochemical Properties
5-(m-Tolyl)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with nicotinic acid phosphoribosyltransferase, an enzyme involved in the Preiss-Handler pathway for NAD biosynthesis . This interaction facilitates the conversion of nicotinic acid to nicotinamide adenine dinucleotide (NAD), a crucial cofactor in redox reactions. Additionally, 5-(m-Tolyl)nicotinic acid can bind to specific transporters such as SLC5A8 and SLC22A1, which mediate its cellular uptake .
Cellular Effects
5-(m-Tolyl)nicotinic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of NAD-dependent enzymes, thereby affecting metabolic pathways such as glycolysis and the pentose phosphate pathway . Furthermore, 5-(m-Tolyl)nicotinic acid can impact gene expression by acting as a precursor for NAD, which is involved in epigenetic regulation through sirtuins and poly(ADP-ribose) polymerases .
Molecular Mechanism
At the molecular level, 5-(m-Tolyl)nicotinic acid exerts its effects through several mechanisms. It binds to nicotinic acid receptors, leading to the activation of downstream signaling pathways . This binding can result in the inhibition or activation of specific enzymes, such as those involved in lipid metabolism. Additionally, 5-(m-Tolyl)nicotinic acid can influence gene expression by modulating the activity of transcription factors like cAMP response element-binding protein (CREB) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(m-Tolyl)nicotinic acid can vary over time. The compound is relatively stable under standard conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 5-(m-Tolyl)nicotinic acid can lead to sustained changes in cellular function, including alterations in metabolic flux and gene expression .
Dosage Effects in Animal Models
The effects of 5-(m-Tolyl)nicotinic acid in animal models are dose-dependent. At low doses, it can enhance metabolic activity and improve lipid profiles . At high doses, it may cause adverse effects such as hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial without causing toxicity .
Metabolic Pathways
5-(m-Tolyl)nicotinic acid is involved in several metabolic pathways. It is a precursor for NAD biosynthesis via the Preiss-Handler pathway . This pathway involves the conversion of nicotinic acid to nicotinamide mononucleotide (NMN) and subsequently to NAD . The compound also affects the pyridine nucleotide cycle, influencing the levels of NAD and NADP in cells .
Transport and Distribution
The transport and distribution of 5-(m-Tolyl)nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through transporters such as SLC5A8 and SLC22A1 . Once inside the cell, it can be distributed to various organelles, including the mitochondria and nucleus, where it exerts its biochemical effects .
Subcellular Localization
5-(m-Tolyl)nicotinic acid is localized in different subcellular compartments, depending on its function. It is primarily found in the cytoplasm and mitochondria, where it participates in metabolic reactions . The compound can also be transported to the nucleus, where it influences gene expression by modulating the activity of NAD-dependent enzymes . Specific targeting signals and post-translational modifications may direct 5-(m-Tolyl)nicotinic acid to these compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(m-Tolyl)nicotinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives, including 5-(m-Tolyl)nicotinic acid, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine. These processes are designed to be efficient and environmentally friendly, minimizing the production of harmful by-products .
Análisis De Reacciones Químicas
Types of Reactions: 5-(m-Tolyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Comparación Con Compuestos Similares
Nicotinic Acid: The parent compound, known for its role in reducing cholesterol levels.
m-Tolyl Derivatives: Other derivatives with similar structures but different substituents on the aromatic ring.
Uniqueness: 5-(m-Tolyl)nicotinic acid is unique due to the presence of the meta-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its efficacy in certain applications compared to other nicotinic acid derivatives .
Propiedades
IUPAC Name |
5-(3-methylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-3-2-4-10(5-9)11-6-12(13(15)16)8-14-7-11/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXMMUCUYGOXEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646970 | |
| Record name | 5-(3-Methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887973-34-4 | |
| Record name | 5-(3-Methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


